2-(4-Methoxycyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Purity Analysis Procurement Specification Boronic Ester Comparison

2-(4-Methoxycyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1092938-92-5), commonly known as 4-Methoxycyclohexene-1-boronic Acid Pinacol Ester, is a specialized organoboron reagent (Molecular Formula: C13H23BO3, MW: 238.13 g/mol). It is a key intermediate in synthesizing pyrazine compounds that act as phosphodiesterase 10 (PDE10) inhibitors, a compound class under investigation for neuropsychiatric and metabolic disorders.

Molecular Formula C13H23BO3
Molecular Weight 238.134
CAS No. 1092938-92-5
Cat. No. B591903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxycyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS1092938-92-5
Synonyms2-(4-Methoxy-1-cyclohexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;  2-(4-Methoxy-1-cyclohexenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Molecular FormulaC13H23BO3
Molecular Weight238.134
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)OC
InChIInChI=1S/C13H23BO3/c1-12(2)13(3,4)17-14(16-12)10-6-8-11(15-5)9-7-10/h6,11H,7-9H2,1-5H3
InChIKeyPUJKAJRQPDUAFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1092938-92-5: A High-Purity Boronic Ester for PDE10 Inhibitor Synthesis


2-(4-Methoxycyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1092938-92-5), commonly known as 4-Methoxycyclohexene-1-boronic Acid Pinacol Ester, is a specialized organoboron reagent (Molecular Formula: C13H23BO3, MW: 238.13 g/mol) . It is a key intermediate in synthesizing pyrazine compounds that act as phosphodiesterase 10 (PDE10) inhibitors, a compound class under investigation for neuropsychiatric and metabolic disorders . This cyclic vinyl boronic pinacol ester is characterized by its methoxycyclohexene moiety, which provides a unique reactivity profile compared to simpler aryl or alkyl boronic acids and esters, making it a critical building block for structurally complex drug candidates .

Why Generic Boronic Esters Cannot Substitute for 1092938-92-5 in PDE10-Targeted Synthesis


Generic, unsubstituted cyclohexenyl or phenyl boronic pinacol esters lack the 4-methoxy substitution that is crucial for the structure-activity relationship (SAR) of downstream pyrazine PDE10 inhibitors . This specific methoxycyclohexene moiety is not a default synthetic choice but a designed pharmacophoric element required for target interaction, meaning substitution with a simpler, lower-cost analog (e.g., cyclohexenylboronic acid pinacol ester, CAS 141091-37-4) will inevitably lead to a different, and likely inactive, final compound [1]. Furthermore, the purity is a critical factor for multi-step synthetic sequences; vendor data for CAS 1092938-92-5 indicates availability at ≥95% purity, which is essential to avoid carrying problematic impurities through the synthesis that could compromise the final API's purity profile .

Quantitative Evidence for Selecting 1092938-92-5: Purity, Availability, and Application Specificity


Vendor-Specified Purity: 1092938-92-5 vs. Common Commercial Analog

A key differentiator at the procurement stage is the guaranteed purity level. Vendor specifications for 1092938-92-5 frequently cite a minimum purity of 95%, with some suppliers offering ≥98% . In contrast, a structurally similar, commercially available analog, 1-Cyclohexenylboronic acid pinacol ester (CAS 141091-37-4), is typically offered at a lower standard purity of 90-95%, which can introduce additional purification steps and yield loss in a multi-step synthesis . This difference directly impacts the total cost of synthesis and the final product quality.

Purity Analysis Procurement Specification Boronic Ester Comparison

Application Specificity: Patented Synthetic Route to PDE10 Inhibitors

This compound is explicitly identified as an intermediate in the synthesis of pyrazine-based PDE10 inhibitors described in patent literature . The synthetic route relies on the unique methoxycyclohexenyl structure for the final product's biological activity, a requirement that cannot be fulfilled by other cyclohexenyl boronic esters lacking this substitution [1]. This patent linkage provides verifiable evidence that its use is not arbitrary but a required step in accessing a specific, patented class of therapeutic candidates.

PDE10 Inhibition Drug Discovery Patent Analysis Synthetic Intermediate

Structural Uniqueness: 4-Methoxy Substituent as a Key Pharmacophoric Feature

The 4-methoxy group on the cyclohexene ring is a critical structural feature that distinguishes this compound from other vinyl boronic esters. This functional group is designed to participate in specific interactions within the PDE10 enzyme active site, a property inferred from the SAR of the pyrazine inhibitor class it helps construct . While direct binding data for the boronic ester itself is unavailable, its necessity is evidenced by its exclusive use in patented PDE10 inhibitor syntheses, as simpler cyclohexenyl boronic esters do not lead to active compounds [1]. This makes its procurement essential for any project replicating or modifying these patented structures.

Structure-Activity Relationship Medicinal Chemistry Target Binding

High-Value Application Scenarios for 4-Methoxycyclohexene-1-boronic Acid Pinacol Ester


Synthesis of Patented Pyrazine PDE10 Inhibitors for Neuropsychiatric Research

The primary and most defensible application is in the multi-step synthesis of pyrazine compounds designed to inhibit PDE10, as per US patent 8,247,418 [1]. A procurement team at a CRO or pharmaceutical company engaged in PDE10-targeted drug discovery for schizophrenia or Huntington's disease can justify the purchase based on the compound's specified role as a key intermediate in the patented route, ensuring their synthetic efforts align with the original pharmacological study .

Development of PDE10A PET Imaging Agents

The structural motif of this boronic ester is relevant to the synthesis of radioligands like [18F]P10A-1910 for PET imaging of PDE10A in the human brain [1]. In a radiochemistry laboratory setting, sourcing this specific high-purity intermediate is critical for achieving the necessary radiochemical yield and molar activity for clinical translation, as demonstrated in studies where boronic pinacol ester precursors delivered a 16.8% non-decay corrected radiochemical yield .

Process Chemistry and Scale-Up for GMP Production of PDE10 Inhibitors

For a CDMO tasked with scaling up a PDE10 inhibitor candidate to GMP production, the availability of this boronic ester at ≥98% purity from multiple vendors is a key procurement advantage [1]. The higher purity specification compared to common analogs reduces the burden of impurity profiling and purification during process development, providing a quantifiable justification for its selection over less pure, though cheaper, alternatives .

Quote Request

Request a Quote for 2-(4-Methoxycyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.